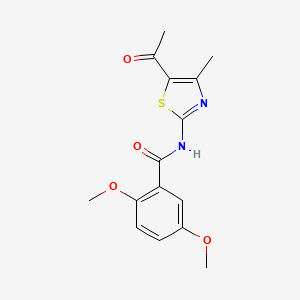

N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dimethoxybenzamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their interactions with metal ions, as well as methods for synthesizing similar heterocyclic compounds. For instance, the study of positional isomers of N-(methylthiazol-2-yl)nitrobenzamide shows how subtle changes in the structure can significantly affect the chemical properties, such as fluorescence emissions in the presence of metal ions like copper and iron . This suggests that the acetyl and methoxy groups in this compound could also influence its reactivity and interactions with metals.

Synthesis Analysis

The synthesis of complex organic compounds often involves catalyzed annulation reactions. The first paper describes a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one to produce 2-aryl quinazolin-4(3H)-one derivatives . Although this paper does not directly describe the synthesis of this compound, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions that would favor the formation of the desired thiazole and benzamide moieties.

Molecular Structure Analysis

The molecular structure of a compound dictates its reactivity and interactions with other molecules. The second paper provides an example of how the position of substituents on the thiazole ring can affect the compound's ability to interact with metal ions . This implies that the specific placement of the acetyl and methoxy groups in this compound would be crucial in determining its chemical behavior and potential applications, such as in sensing or catalysis.

Chemical Reactions Analysis

The interaction of thiazole derivatives with metal ions can lead to changes in properties like fluorescence emission, as demonstrated in the second paper . This suggests that this compound may also undergo specific chemical reactions when exposed to certain metal ions, which could be exploited for analytical or synthetic purposes. The exact reactions would depend on the electronic and steric effects of the substituents present in the molecule.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, they do offer insights into the properties of structurally related compounds. For example, the fluorescence emission changes upon metal ion interaction indicate that electronic properties such as fluorescence could be key characteristics of thiazole derivatives . Additionally, the catalytic annulation process described in the first paper suggests that the compound might be synthesized under conditions that preserve sensitive functional groups, indicating a degree of stability under certain reaction conditions .

Applications De Recherche Scientifique

Antimicrobial Applications

N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dimethoxybenzamide and its derivatives have been extensively studied for their antimicrobial properties. For instance, derivatives incorporating the thiazole ring have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi. This positions these compounds as potential therapeutic interventions for microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).

Anticancer Applications

Furthermore, derivatives of this compound have been synthesized and investigated for their potential anticancer activity. Benzothiazole derivatives, in particular, have been identified as prominent structures in medicinal chemistry for their antitumor properties. Studies have shown that these compounds exhibit cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cell lines, indicating their potential as anticancer agents (Osmaniye et al., 2018).

Molecular Interaction and Binding Studies

Moreover, studies involving molecular docking have provided insights into the binding interactions and inhibitory actions of these compounds. For example, the binding interactions of certain derivatives with human prostaglandin reductase have been investigated, offering insights into their plausible inhibitory action and potential therapeutic applications (Nayak & Poojary, 2019).

Propriétés

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-8-13(9(2)18)22-15(16-8)17-14(19)11-7-10(20-3)5-6-12(11)21-4/h5-7H,1-4H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAFOTGZGOBTHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=C2)OC)OC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2537739.png)

![Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2537741.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2537744.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537745.png)

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2537747.png)

![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2537748.png)

![ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2537749.png)

![3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537750.png)

![4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2537751.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)

![6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one](/img/structure/B2537757.png)